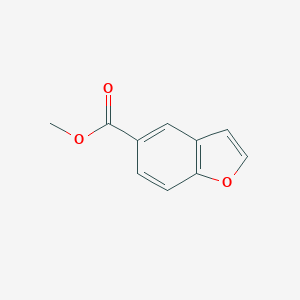
Methylbenzofuran-5-carboxylat
Übersicht
Beschreibung
“Methyl benzofuran-5-carboxylate” is a chemical compound with the molecular formula C10H8O3 . It is widely used in research and development .
Synthesis Analysis
The synthesis of benzofuran derivatives has been performed using various methods . For instance, one study synthesized benzofuran ester derivatives from methyl (E)-3-[2-(4-hydroxy-3-methoxy phenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl] prop-2-enoate by treating it with various alkyl halides .Molecular Structure Analysis
The molecular structure of “Methyl benzofuran-5-carboxylate” has been confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR .Chemical Reactions Analysis
Benzofuran derivatives are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems . They have been used in the treatment of skin diseases such as cancer or psoriasis .Physical and Chemical Properties Analysis
“Methyl benzofuran-5-carboxylate” has a molecular weight of 176.17 g/mol, a topological polar surface area of 39.4 Ų, and a complexity of 202 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Benzofuran und seine Derivate haben sich als geeignete Strukturen erwiesen, die in natürlichen Produkten und unnatürlichen Verbindungen weit verbreitet sind und eine große Bandbreite an biologischen und pharmakologischen Anwendungen aufweisen . Sie wurden als effiziente Derivate in verschiedenen Bereichen der antimikrobiellen Therapie entwickelt . Die einzigartigen Strukturmerkmale von Benzofuran machen es zu einer privilegierten Struktur im Bereich der Wirkstoffforschung, insbesondere bei der Suche nach effizienten antimikrobiellen Kandidaten .
Antikrebstherapeutika
Benzofuran-Gerüste haben im Vergleich zu einer großen Bandbreite an Referenzantikankermitteln eine außergewöhnliche inhibitorische Potenz gegen eine Reihe von menschlichen Krebszelllinien gezeigt . Viele der beschriebenen Benzofurane sind vielversprechende Kandidaten für die Entwicklung als Antikrebsmittel . Diese Ergebnisse ermutigen Medizinalchemiker, neue Bereiche zu erforschen, um die menschliche Gesundheit zu verbessern und Leid zu lindern .
Behandlung von Hauterkrankungen
Einige Benzofuran-Derivate, wie Psoralen, 8-Methoxypsoralen und Angelicin, wurden bei der Behandlung von Hauterkrankungen wie Krebs oder Psoriasis eingesetzt .
Entwicklung neuer Therapeutika
Antibiotikaresistenz ist ein großes globales Problem, und es besteht dringender Bedarf an der Entwicklung neuer Therapeutika . Benzofuran und seine Derivate haben sich als geeignete Strukturen für diesen Zweck erwiesen .
Verbesserte Bioverfügbarkeit
In den letzten Jahren wurden Verbindungen entwickelt, die einige der aufgetretenen Probleme gelöst haben; so ist beispielsweise die verbesserte Bioverfügbarkeit eines der Ziele, die mit den meisten neueren Verbindungen erreicht wurden, was eine einmal tägliche Dosierung ermöglicht
Wirkmechanismus
Target of Action
Methyl benzofuran-5-carboxylate is a derivative of benzofuran, a class of compounds that have been found to exhibit a wide range of biological and pharmacological applications . The primary targets of benzofuran derivatives are often associated with their antimicrobial and anticancer properties . .
Mode of Action
Benzofuran derivatives have been found to interact with various targets leading to a range of biological activities . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, suggesting that they may be influenced by a variety of environmental factors .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Methyl benzofuran-5-carboxylate, like other benzofuran compounds, may interact with various enzymes, proteins, and other biomolecules. Specific interactions of Methyl benzofuran-5-carboxylate with enzymes or proteins have not been reported yet .
Cellular Effects
Benzofuran compounds have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that Methyl benzofuran-5-carboxylate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of Methyl benzofuran-5-carboxylate in animal models .
Eigenschaften
IUPAC Name |
methyl 1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRBAVJWSHNLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506490 | |
| Record name | Methyl 1-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108763-47-9 | |
| Record name | Methyl 1-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

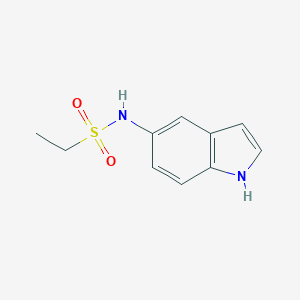

![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)

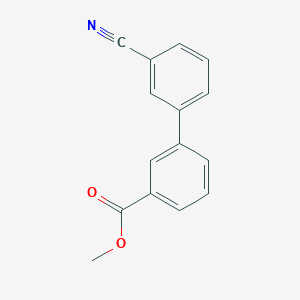
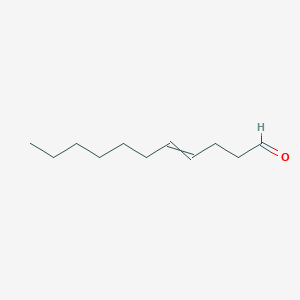

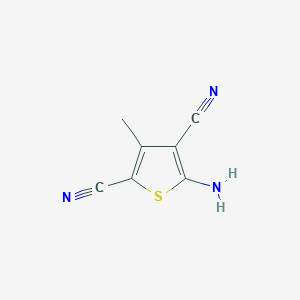


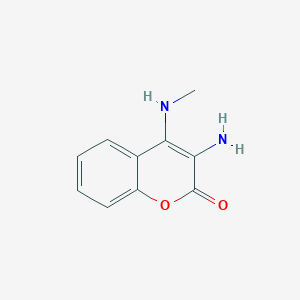

![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)
